

In-Depth Technical Guide: CNS Penetrance and Bioavailability of VU0364572 TFA

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Compound of Interest

Compound Name: VU0364572 TFA

Cat. No.: B560331

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Introduction

VU0364572 TFA is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor, a key target in the central nervous system (CNS) for the symptomatic and potentially disease-modifying treatment of neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia. A critical aspect of its therapeutic potential lies in its ability to be administered orally and effectively cross the blood-brain barrier to engage its target. This technical guide provides a comprehensive overview of the CNS penetrance and bioavailability of **VU0364572 TFA**, based on pivotal preclinical studies.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of VU0364572, highlighting its oral bioavailability and CNS penetration in rats. This data is extracted from the foundational study by Lebois et al. (2011) which first described the compound.

Table 1: Oral Bioavailability of VU0364572 in Rats[1]

Parameter	Value
Dosing Route	Oral (p.o.)
Dose	3 mg/kg
Bioavailability (F%)	49%
Cmax (ng/mL)	163
Tmax (h)	0.25
AUC (0-8h) (ng·h/mL)	269

Table 2: CNS Penetrance of VU0364572 in Rats[1]

Parameter	Value
Dosing Route	Intraperitoneal (i.p.)
Dose	10 mg/kg
Brain Concentration (1h)	219 ng/g
Plasma Concentration (1h)	290 ng/mL
Brain/Plasma Ratio	0.76

Experimental Protocols

The quantitative data presented above were generated from the following experimental methodologies as detailed in Lebois et al., 2011.[1]

Pharmacokinetic Analysis in Rats

Oral Bioavailability Study: Male Sprague-Dawley rats (250-300 g) were fasted overnight prior to the administration of VU0364572. The compound was formulated in a vehicle of 2% DMSO and 20% Captisol® in water. A single oral gavage dose of 3 mg/kg was administered. Blood samples (approximately 0.3 mL) were collected from the jugular vein at various time points post-dosing into EDTA-containing tubes. Plasma was separated by centrifugation and stored at

-80°C until analysis. For the determination of absolute bioavailability, a separate cohort of rats received a 1 mg/kg intravenous (i.v.) dose of VU0364572.

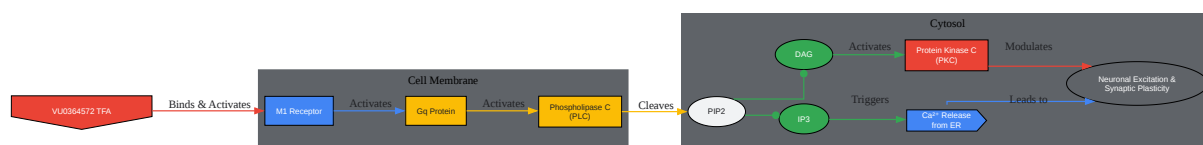
CNS Penetration Study: Male Sprague-Dawley rats (250-300 g) received a single intraperitoneal (i.p.) injection of VU0364572 at a dose of 10 mg/kg, formulated in the same vehicle as the oral study. At 1-hour post-dose, animals were euthanized, and trunk blood was collected. Brains were rapidly excised, rinsed with cold saline, and homogenized. Both plasma and brain homogenate samples were stored at -80°C pending analysis.

Sample Analysis: The concentrations of VU0364572 in plasma and brain homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway and Experimental Workflow

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

VU0364572 acts as an agonist at the M1 muscarinic acetylcholine receptor, which is predominantly coupled to the Gq family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), initiating a cascade of intracellular signaling events crucial for neuronal function.

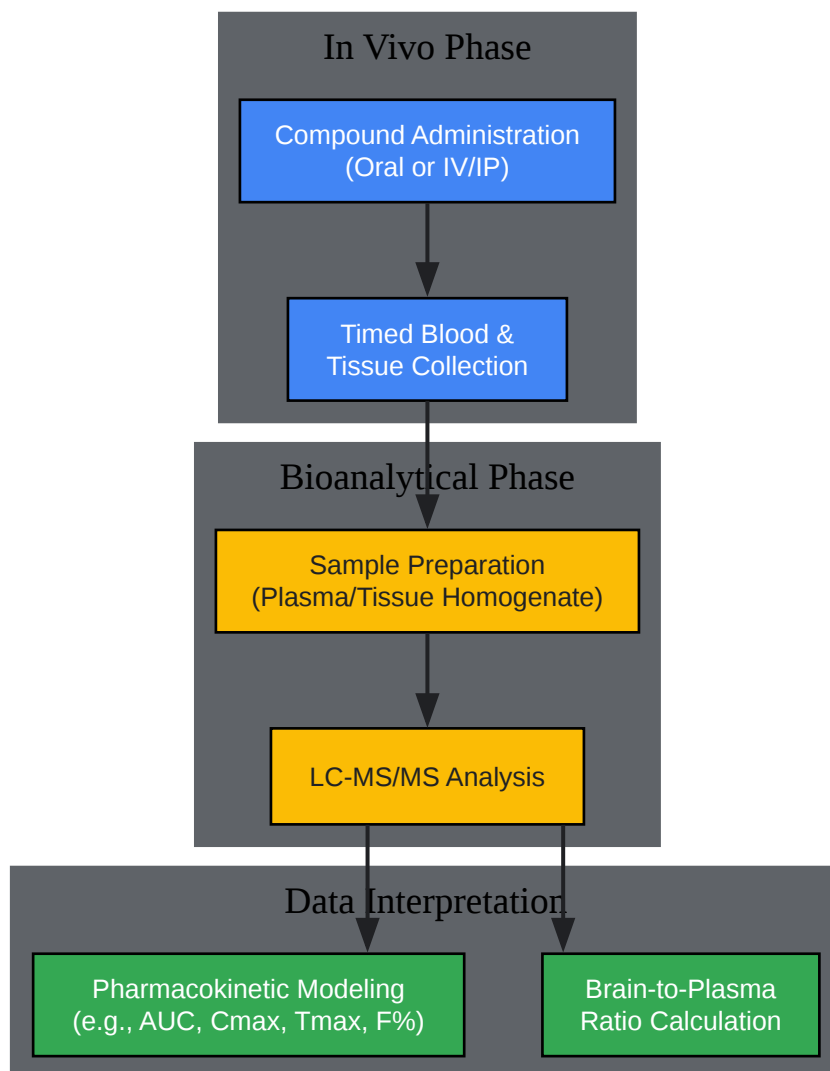


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Caption: M1 Muscarinic Receptor Signaling Cascade.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates the general workflow for determining the in vivo pharmacokinetic properties of a compound like VU0364572.



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References

- 1. researchgate.net [researchgate.net]
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